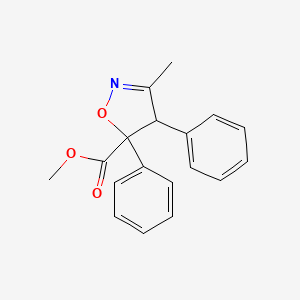
5-Isoxazolecarboxylic acid, 4,5-dihydro-3-methyl-4,5-diphenyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isoxazolecarboxylic acid, 4,5-dihydro-3-methyl-4,5-diphenyl-, methyl ester is a heterocyclic compound that belongs to the class of isoxazoles. Isoxazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-methyl-4,5-diphenyl-, methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4,5-diphenyl-4,5-dihydroisoxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Isoxazolecarboxylic acid, 4,5-dihydro-3-methyl-4,5-diphenyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Scientific Research Applications
5-Isoxazolecarboxylic acid, 4,5-dihydro-3-methyl-4,5-diphenyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-methyl-4,5-diphenyl-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4,5-dihydro-5-isoxazolecarboxylic acid: Another isoxazole derivative with similar structural features.
4,5-Dimethyl-3-isoxazolecarboxylic acid: A related compound with different substituents on the isoxazole ring.
5-(3,4-Dimethoxyphenyl)-3-isoxazolecarboxylic acid: An isoxazole derivative with additional functional groups.
Uniqueness
5-Isoxazolecarboxylic acid, 4,5-dihydro-3-methyl-4,5-diphenyl-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H17NO3 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
methyl 3-methyl-4,5-diphenyl-4H-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C18H17NO3/c1-13-16(14-9-5-3-6-10-14)18(22-19-13,17(20)21-2)15-11-7-4-8-12-15/h3-12,16H,1-2H3 |
InChI Key |
VKEGIYCYNXDJCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(C1C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















